Cas no 1214365-08-8 (2-(3-fluorophenyl)pyridine-3-carboxylic acid)

2-(3-fluorophenyl)pyridine-3-carboxylic acid is a synthetic organic compound featuring a pyridine core with a 3-fluorophenyl substituent and a carboxylic acid group. It exhibits notable chemical stability and high purity, making it a valuable building block in organic synthesis for pharmaceuticals and materials science applications. The compound's unique structural features confer enhanced solubility and reactivity, contributing to its versatility in chemical transformations.
2-(3-fluorophenyl)pyridine-3-carboxylic acid structure
1214365-08-8 structure
商品名:2-(3-fluorophenyl)pyridine-3-carboxylic acid
CAS番号:1214365-08-8
MF:C12H8NO2F
メガワット:217.196
MDL:MFCD14700036
CID:2617611
PubChem ID:46313113

2-(3-fluorophenyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-fluorophenyl)pyridine-3-carboxylic acid
    • CS-0059791
    • AS-61077
    • W18151
    • 2-(3-FLUOROPHENYL)NICOTINIC ACID
    • DTXSID90673409
    • 1214365-08-8
    • AKOS022305884
    • 2-(3-FLUOROPHENYL)NICOTINICACID
    • MFCD14700036
    • MDL: MFCD14700036
    • インチ: InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)
    • InChIKey: ORUDTMKJDTXBQF-UHFFFAOYSA-N
    • ほほえんだ: C(C=1C=CC=NC1C=2C=C(C=CC2)F)(=O)O

計算された属性

  • せいみつぶんしりょう: 217.054
  • どういたいしつりょう: 217.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 50.2A^2

2-(3-fluorophenyl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D771821-250mg
2-(3-fluorophenyl)nicotinic acid
1214365-08-8 95%
250mg
$185 2023-05-17
Alichem
A029000560-250mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8 95%
250mg
$950.60 2023-09-04
Alichem
A029000560-1g
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8 95%
1g
$2837.10 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130431-250mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8 97%
250mg
¥887.00 2024-08-09
1PlusChem
1P00HGNO-1mg
2-(3-fluorophenyl)nicotinic acid
1214365-08-8
1mg
$169.00 2025-02-28
A2B Chem LLC
AI13940-10mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8
10mg
$135.00 2024-04-20
A2B Chem LLC
AI13940-2mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8
2mg
$86.00 2024-04-20
A2B Chem LLC
AI13940-3mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8
3mg
$105.00 2024-04-20
eNovation Chemicals LLC
Y1109831-1g
2-(3-Fluorophenyl)pyridine-3-carboxylic acid
1214365-08-8 95%
1g
$525 2024-06-05
Alichem
A029000560-500mg
2-(3-Fluorophenyl)nicotinic acid
1214365-08-8 95%
500mg
$1735.55 2023-09-04

2-(3-fluorophenyl)pyridine-3-carboxylic acid 関連文献

2-(3-fluorophenyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 2-(3-fluorophenyl)pyridine-3-carboxylic acid (CAS No: 1214365-08-8)

2-(3-fluorophenyl)pyridine-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1214365-08-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with a 3-fluorophenyl group and a carboxylic acid functional group at the 3-position of the pyridine ring. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making this compound a valuable scaffold for designing novel bioactive molecules.

The structural attributes of 2-(3-fluorophenyl)pyridine-3-carboxylic acid contribute to its potential applications in drug discovery. The pyridine moiety is a common pharmacophore found in numerous therapeutic agents, while the carboxylic acid group allows for further chemical modifications, such as esterification or amidation, to enhance solubility or bioavailability. Additionally, the 3-fluorophenyl substituent can influence metabolic stability and binding affinity to biological targets, which are critical factors in medicinal chemistry.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor interactions. For instance, studies have demonstrated that fluorine atoms can enhance binding affinity by participating in hydrophobic interactions or by stabilizing specific conformational states of proteins. The incorporation of a 3-fluorophenyl group into a pyridine framework may thus offer advantages in developing drugs with improved pharmacokinetic profiles.

Current research in the field of kinase inhibitors has highlighted the importance of fluorinated pyridines as key structural elements. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of 2-(3-fluorophenyl)pyridine-3-carboxylic acid, scientists have designed molecules that selectively inhibit aberrant kinase activity. Preliminary studies suggest that this compound exhibits promising inhibitory effects on certain kinases, making it a potential lead for further development.

The carboxylic acid functionality at the 3-position of the pyridine ring provides an opportunity for derivatization into more complex derivatives. For example, conjugation with nucleophilic reagents can yield amides or esters, which may exhibit enhanced bioactivity or targeted delivery properties. Such modifications are essential in optimizing drug candidates for clinical use, ensuring they meet stringent criteria for efficacy and safety.

Advances in computational chemistry have also facilitated the exploration of 2-(3-fluorophenyl)pyridine-3-carboxylic acid as a scaffold for drug design. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets, enabling rational design of analogs with improved properties. These computational approaches complement experimental efforts, accelerating the discovery process and reducing time-to-market for new therapeutics.

The pharmaceutical industry continues to invest in innovative compounds like 2-(3-fluorophenyl)pyridine-3-carboxylic acid due to its versatility and potential therapeutic applications. Its unique structural features make it a valuable building block for libraries of compounds screened in high-throughput assays. Such libraries are instrumental in identifying hits that can be optimized into lead compounds through structure-activity relationship (SAR) studies.

Emerging research also explores the role of fluorinated pyridines in modulating immune responses and anti-inflammatory pathways. Compounds derived from 2-(3-fluorophenyl)pyridine-3-carboxylic acid have shown promise in preclinical models as immunomodulators, suggesting potential applications in treating autoimmune diseases or enhancing vaccine efficacy. This expanding scope underscores the compound's significance beyond traditional kinase inhibition.

In conclusion, 2-(3-fluorophenyl)pyridine-3-carboxylic acid (CAS No: 1214365-08-8) represents a compelling candidate for pharmaceutical development. Its combination of a pyridine core, a 3-fluorophenyl substituent, and a carboxylic acid group offers multiple opportunities for chemical modification and biological targeting. With ongoing research uncovering new therapeutic applications and advancements in synthetic methodologies, this compound is poised to play a pivotal role in shaping future treatments across various medical disciplines.

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